molecular formula C12H17NO2 B114220 3-(Cyclopentyloxy)-4-methoxyaniline CAS No. 154464-26-3

3-(Cyclopentyloxy)-4-methoxyaniline

Cat. No. B114220
M. Wt: 207.27 g/mol
InChI Key: RRZIWWXZGHOMDM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type and length of chemical bonds. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, density, hardness, electrical conductivity, and reactivity .

Scientific Research Applications

Environmental Applications

Methoxyanilines, including derivatives like 3-(Cyclopentyloxy)-4-methoxyaniline, are significant in environmental science, particularly in wastewater treatment. Chaturvedi and Katoch (2020) explored the use of Fenton-like oxidation for degrading methoxyanilines in water, highlighting their importance in removing toxic chemicals from industrial wastewater to protect aquatic life and public health (Chaturvedi & Katoch, 2020).

Synthesis and Structural Studies

In the field of chemical synthesis, the derivative of 4-methoxyaniline, 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, was synthesized and its structure confirmed by X-ray diffraction, as reported by Saeed, Mahmood, and Ishida (2011). This illustrates the compound's relevance in synthesizing complex chemical structures (Saeed, Mahmood, & Ishida, 2011).

Antibacterial and Antimicrobial Properties

The potential antimicrobial properties of methoxyaniline derivatives have been explored. Obaleye, Tella, Obiyenwa, Simon, and Olawale (2016) synthesized a zinc(II) complex of meso-tetraphenylporphyrin with 4-methoxyaniline, revealing its antimicrobial activities. This indicates the compound's potential use in developing new antimicrobial agents (Obaleye et al., 2016).

Polymer Chemistry

Polymer chemistry is another significant application area. Sayyah, El-Salam, and Bahgat (2002) investigated the polymerization of 3-methoxyaniline, demonstrating its use in creating novel polymeric materials with specific properties like electrical conductivity (Sayyah, El-Salam, & Bahgat, 2002).

Pharmaceutical Research

In pharmaceutical research, derivatives of 3-(Cyclopentyloxy)-4-methoxyaniline have been studied for their potential as enzyme inhibitors. Brullo, Massa, Rocca, Rotolo, Guariento, Rivera, Ricciarelli, Fedele, Fossa, and Bruno (2014) designed a series of 3-(cyclopentyloxy)-4-methoxyphenyl derivatives as phosphodiesterase 4D (PDE4D) inhibitors, indicating its importance in drug development (Brullo et al., 2014).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact .

properties

IUPAC Name

3-cyclopentyloxy-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-11-7-6-9(13)8-12(11)15-10-4-2-3-5-10/h6-8,10H,2-5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZIWWXZGHOMDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381394
Record name 3-(Cyclopentyloxy)-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopentyloxy)-4-methoxyaniline

CAS RN

154464-26-3
Record name 3-(Cyclopentyloxy)-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 10% Pd on activated carbon (25 g) in ethanol (4L), under N2 protection, was added 1-cyclopentyloxy-2-methoxy-5-nitrobenzene (250 g, 1.054 mol). The reaction mixture was degassed under vacuum three times. The reaction mixture was stirred vigorously while hydrogen gas was allowed to flow over the reaction mixture. After 4 h the reaction was complete by TLC (5:1 hex:EA). The reaction mixture was filtered through a pad of celite and the celite was rinsed with additional ethanol. The solvent was removed in-vacuo to obtain 208.38 g (95% yield) of 3-cyclopentyloxy-4-methoxyaniline as a red liquid. 1H NMR (CDCl3) δ 6.85 (d. J=8.4 Hz, 1H), 6.29 (s, 1H), 6.19 (dd, J=2.8, 8.4, 1H), 4.69 (p, J=4.4 Hz, 1H), 3.75 (s, 3H), 3.44 (bs, 2H),1.90-1.81 (m, 6H), 1.61-1.55 (m, 2H).
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
25 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A stirred solution of 5-amino-2-methoxyphenol (10 g) in dry dioxane (150 mL) is treated portionwise with an oil suspension of sodium hydride (60%; 3 g; 75 mmol) and the mixture is then warmed at 60° C. for 30 minutes. It is then treated dropwise with a solution of cyclopentyl bromide (9.2 mL) and potassium iodide (50 mg) in dry dimethylformamide (20 mL) and heated at reflux for 5 hours. The mixture is then concentrated and the residue is treated with ethyl acetate (200 mL) and water (200 mL). The organic layer is then separated, washed with water (100 mL), aqueous sodium hydroxide solution (250 mL;1 N), and with water (100 mL), and dried over magnesium sulfate. The concentration of the reaction mixture gives a dark oil, which is subjected to flash chromatography, eluting with a mixture of n-hexane and ethyl acetate (1:1 v/v), to give 3-cyclopentyloxy-4-methoxyaniline (4.43 g), in the form of an oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 3-cyclopentyloxy-4-methoxy-1-nitrobenzene (5.02 g), iron powder (4.8 g) and hydrochloric acid (35%, 15 ml) in ethanol (40 ml) was stirred under reflux for 3 hours. Then the mixture was poured into aqueous sodium bicarbonate and extracted with ethyl acetate twice. The combined organic phase was washed with aqueous sodium bicarbonate and brine, dried over magnesium sulfate and concentrated to give 3-cyclopentyloxy-4-methoxyaniline (2.60 g) as an oil.
Quantity
5.02 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
4.8 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JS Park, KU Baik, JY Cho, ES Yoo, YS Byun… - Archives of Pharmacal …, 2001 - Springer
… In briefly (Park et al., 2000b), cyclopentylation of 2methoxy-5-nitrophenol and then reduction with Pd-C was to give the 3-cyclopentyloxy-4-methoxyaniline (1, 77%). The coupling of the …
Number of citations: 14 link.springer.com
JS Park, SC Moon, KU Baik, JY Cho, ES Yoo… - Archives of pharmacal …, 2002 - Springer
This study describes the synthesis andin vitro evaluation of 2-[3-(cyclopentyloxy)-4-methox-yphenyl]-1-isoindolinone derivatives substituted on benzene moiety of isoindoline ring for the …
Number of citations: 23 link.springer.com
J Hu, T Pan, B An, Z Li, X Li, L Huang - European Journal of Medicinal …, 2019 - Elsevier
Considering the importance of PDE4D inhibition and the modulation of biometals in Alzheimer's disease (AD) therapeutics, we have designed, synthesized and evaluated a series of …
Number of citations: 31 www.sciencedirect.com
JS Park, KU Baik, HJ Son, JH Lee, SJ Lee… - Archives of Pharmacal …, 2000 - Springer
… To a solution of 2,3-naphthalene diacid chloride (1.22 g, 4.83 mmol) in dichloromethane (30 ml) was added a solution of 3-cyclopentyloxy-4-methoxyaniline (B, 1.0 g, 4.83 mmol) in …
Number of citations: 8 link.springer.com
H Wang, Z Xie, B Lu, K Zhong, J Lu, J Liu - Tetrahedron Letters, 2021 - Elsevier
Herein a practical and efficient system for concise synthesis of isoindolinones is described by using substituted methyl 2-(halomethyl)benzoates and substituted amines. Structurally …
Number of citations: 8 www.sciencedirect.com
HA Saadeh, KA Sweidan, MS Mubarak - Molecules, 2020 - mdpi.com
Compounds containing the 8-hydroxyquinoline (8-HQ) 1 nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects. The chemistry …
Number of citations: 38 www.mdpi.com
ES You, YS Byun, MH Park
Number of citations: 0

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